

SU6668 Kinase Selectivity Profile: A Technical Guide

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Compound of Interest

Compound Name: TSU-68

Cat. No.: B1215597

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Abstract

SU6668, also known as Orantinib or **TSU-68**, is a synthetically derived small molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Initially developed as an anti-angiogenic agent, its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of key receptors involved in tumor growth, vascularization, and metastasis. This technical guide provides a comprehensive overview of the kinase selectivity profile of SU6668, detailing its primary and secondary targets, and presenting quantitative inhibition data. It further outlines the experimental methodologies used to determine this profile and illustrates the key signaling pathways affected by the compound.

Kinase Selectivity and Potency

SU6668 is a multi-targeted kinase inhibitor with high affinity for the split-kinase domain family of RTKs, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR). It also demonstrates inhibitory activity against other kinase families, albeit often at different concentrations. Its selectivity is notable for its lack of significant inhibition against the Epidermal Growth Factor Receptor (EGFR).

Primary Kinase Targets

The primary targets of SU6668 are the tyrosine kinases directly involved in angiogenesis. The compound shows the highest potency against PDGFR β .

Target Kinase	Inhibition Value (IC50/Ki)	Assay Type	Reference
PDGFR β	8 nM (Ki)	Cell-free, autophosphorylation	[1]
PDGFR β	60 nM (IC50)	Biochemical	[2]
VEGFR2 (Flk-1/KDR)	2.1 μ M (Ki)	Cell-free, trans-phosphorylation	[1]
VEGFR2 (Flk-1/KDR)	2.4 μ M (IC50)	Biochemical	[2]
VEGFR1 (Flt-1)	2.1 μ M (Ki)	Not Specified	
FGFR1	1.2 μ M (Ki)	Cell-free, trans-phosphorylation	[1]
FGFR1	3.0 μ M (IC50)	Biochemical	[2]

Table 1: Primary Receptor Tyrosine Kinase Targets of SU6668.

Secondary and Off-Target Kinase Activities

Beyond its primary anti-angiogenic targets, SU6668 has been shown to inhibit other kinases, including non-receptor tyrosine kinases and serine/threonine kinases. A chemical proteomic approach has identified several previously unknown targets.[\[3\]](#)

Target Kinase	Inhibition Value (IC50)	Assay Type	Reference
c-Kit	100 - 1000 nM	Cellular, autophosphorylation	[1]
Aurora Kinase B	35 nM	Biochemical	[2]
Aurora Kinase C	210 nM	Biochemical	[2]
TANK-binding kinase 1 (TBK1)	Identified as target	Chemical Proteomics	[3]
RSK3	Identified as target	Chemical Proteomics	
AMPKa1	Identified as target	Chemical Proteomics	
ULK3	Identified as target	Chemical Proteomics	

Table 2: Secondary and Off-Target Kinase Activities of SU6668.

Kinases Not Significantly Inhibited

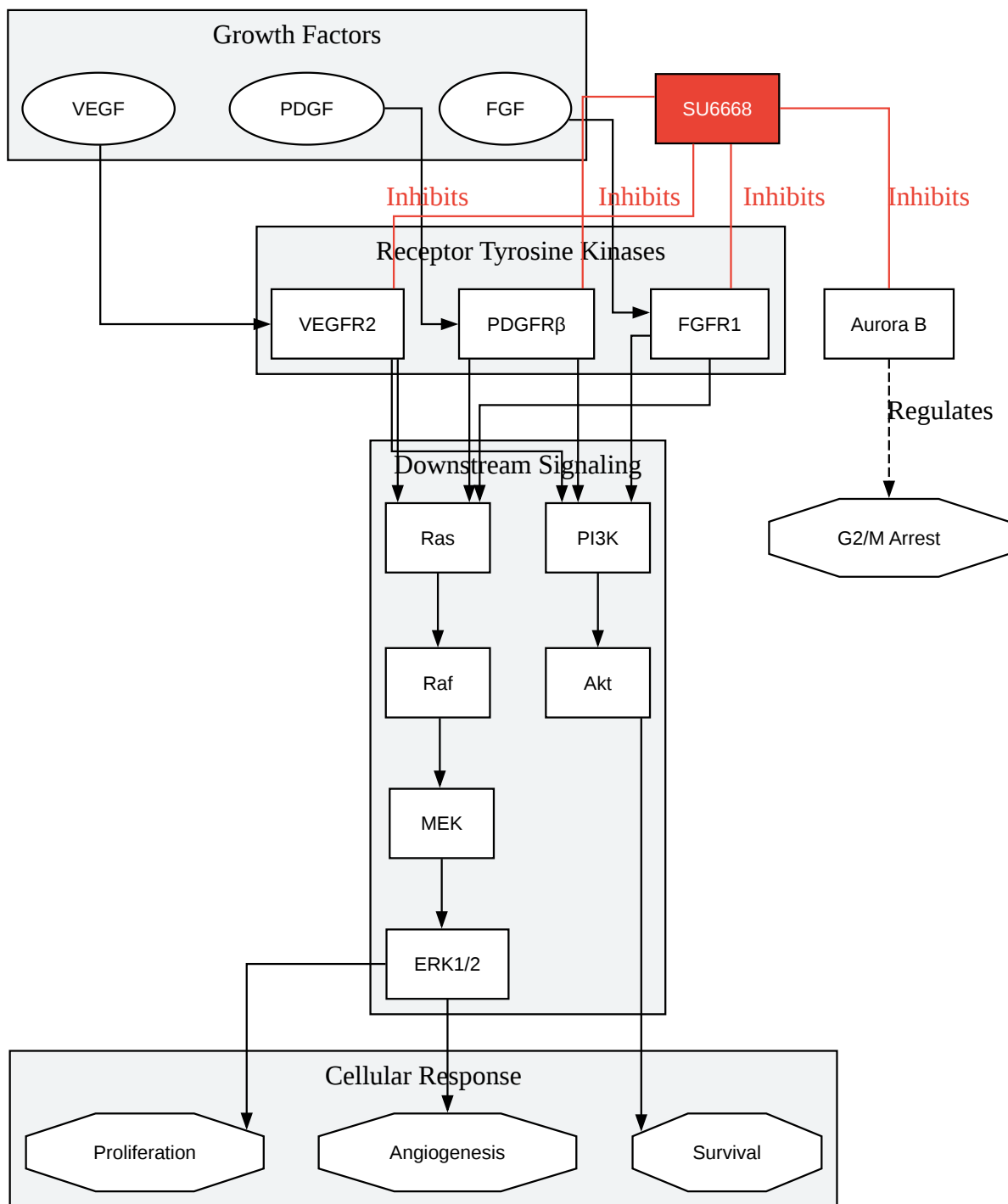
Understanding which kinases are not affected is crucial for defining the selectivity profile. SU6668 has been tested against several other kinases and found to have little to no activity.

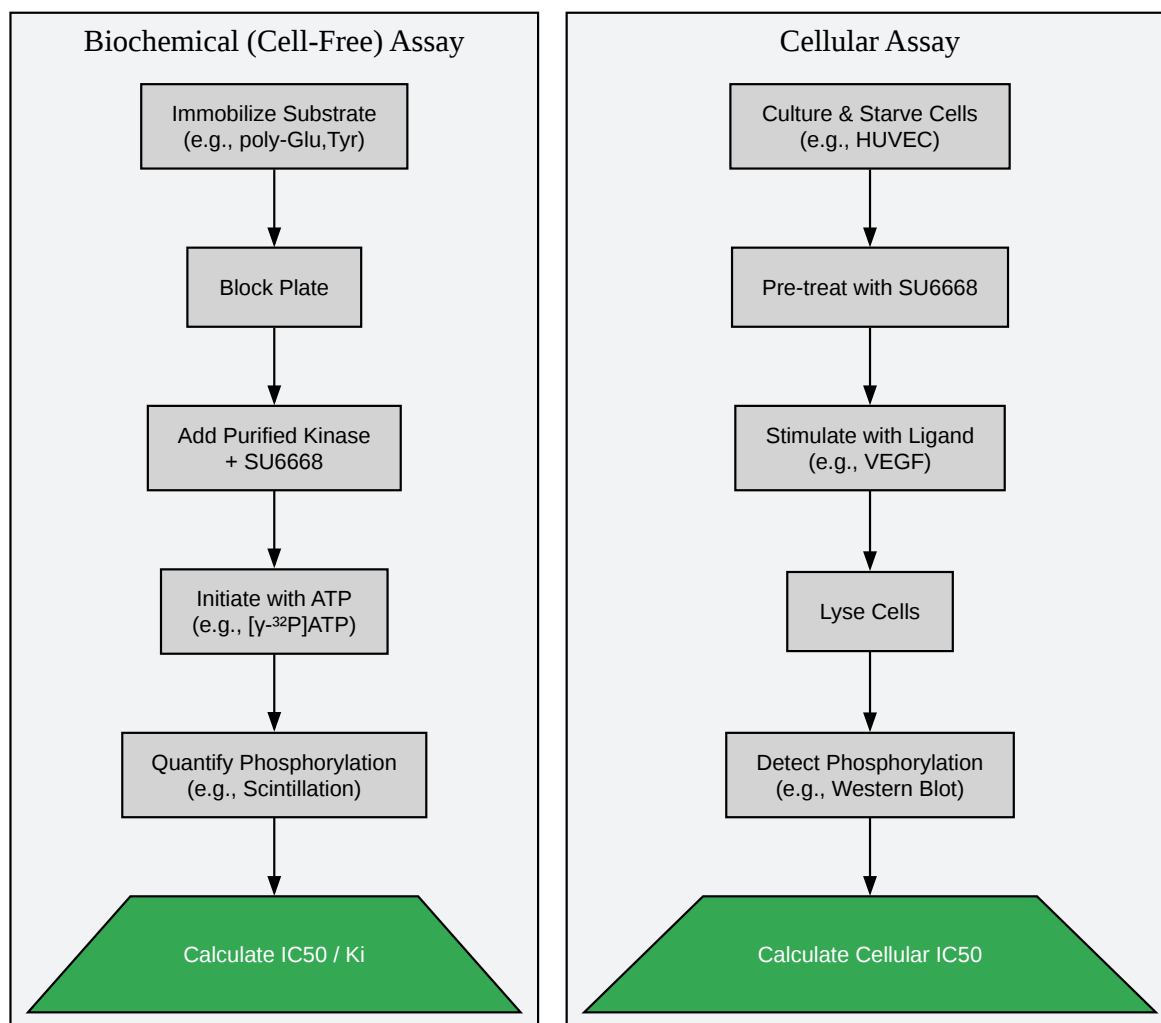
Kinase	Inhibition Value (IC50)	Reference
EGFR	> 100 μ M	[2]
IGF-1R	Low Activity	[1]
Met	Low Activity	[1]
Src	Low Activity	[1]
Lck	Low Activity	[1]
Zap70	Low Activity	[1]
Abl	Low Activity	[1]
CDK2	Low Activity	[1]

Table 3: Kinases with Low Susceptibility to SU6668 Inhibition.

Signaling Pathway Inhibition

SU6668 exerts its biological effects by blocking the initiation of downstream signaling cascades triggered by growth factors. By inhibiting the autophosphorylation of PDGFR, VEGFR, and FGFR, it prevents the recruitment and activation of subsequent signaling proteins. This leads to the downregulation of critical pathways such as the Ras/MEK/ERK (MAPK) and PI3K/Akt pathways, which are pivotal for cell proliferation, survival, and migration. The inhibition of Aurora kinases also points to a direct impact on cell cycle regulation.





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